molecular formula C16H20F3NO5 B12071703 2-((tert-Butoxycarbonyl)amino)-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoic acid

2-((tert-Butoxycarbonyl)amino)-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B12071703
M. Wt: 363.33 g/mol
InChI Key: HDIJZGCRFJVWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    2-((tert-Butoxycarbonyl)amino)-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoic acid: , is a compound used in synthetic organic chemistry.

  • It contains a tert-butoxycarbonyl (Boc) protecting group, which shields the amino functionality during chemical reactions.
  • The Boc group is commonly employed to prevent unwanted side reactions and control regioselectivity.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: Boc-amino acid undergoes various reactions, including

      Common Reagents and Conditions: Acidic or basic conditions are used for Boc deprotection. Esterification typically involves carboxylic acid activation (e.g., DCC coupling).

      Major Products: The major products depend on the specific reaction and the starting materials.

  • Scientific Research Applications

      Chemistry: Boc-amino acids are building blocks in peptide synthesis, where the Boc group protects the amino terminus during solid-phase peptide assembly.

      Biology: Boc-amino acids are used in bioconjugation and labeling studies.

      Medicine: Boc-amino acids play a role in drug development, especially in peptide-based therapeutics.

      Industry: Their use extends to the production of specialty chemicals.

  • Mechanism of Action

    • Boc-amino acid itself doesn’t exert specific biological effects; its significance lies in its role as a synthetic intermediate.
    • The Boc group protects amino groups during peptide synthesis, allowing controlled stepwise assembly of longer peptides.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C16H20F3NO5

    Molecular Weight

    363.33 g/mol

    IUPAC Name

    3-[3-methoxy-5-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

    InChI

    InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-12(13(21)22)7-9-5-10(16(17,18)19)8-11(6-9)24-4/h5-6,8,12H,7H2,1-4H3,(H,20,23)(H,21,22)

    InChI Key

    HDIJZGCRFJVWSZ-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)OC)C(F)(F)F)C(=O)O

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.